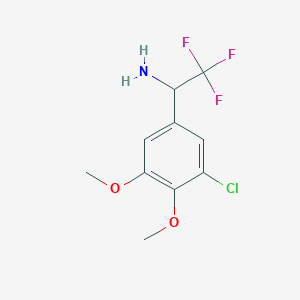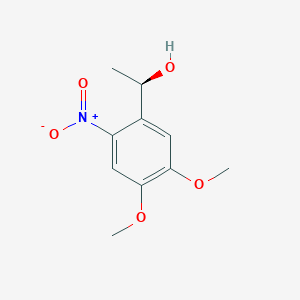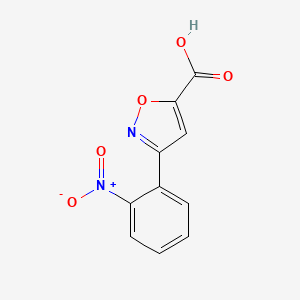![molecular formula C8H10FNO2 B13590313 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of spiro compounds, which are cyclic compounds that include two rings sharing a single atom, typically a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves multiple steps, starting with the preparation of the core tricyclic structure. One common method involves the reaction of a suitable precursor with hydrazide to form a cyclic carbamate . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxa-5-azatricyclo[4.4.0.02,7]decan-4-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Phenyl-3-oxa-5-azatricyclo[4.4.0.02,7]decan-4-one:
Uniqueness
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H10FNO2 |
|---|---|
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
2-fluoro-3-oxa-5-azatricyclo[6.1.1.01,5]decan-4-one |
InChI |
InChI=1S/C8H10FNO2/c9-6-8-3-5(4-8)1-2-10(8)7(11)12-6/h5-6H,1-4H2 |
InChI-Schlüssel |
AQJIDXXFDGINCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=O)OC(C23CC1C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


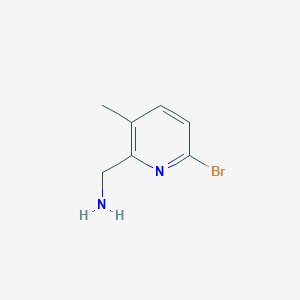
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
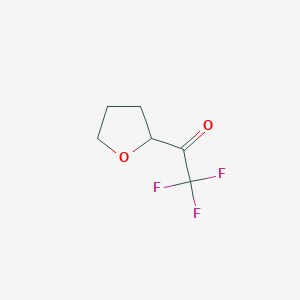
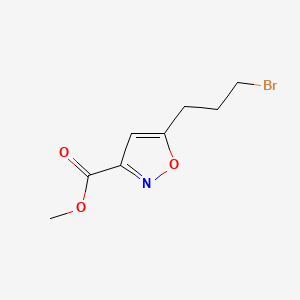


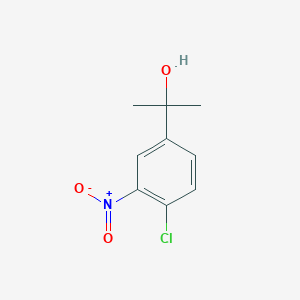
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
